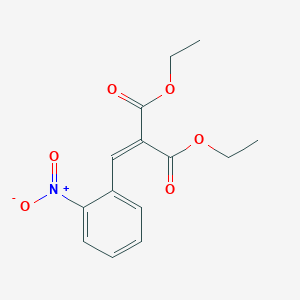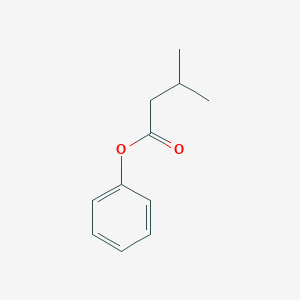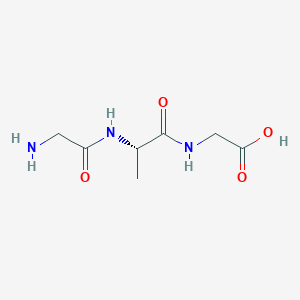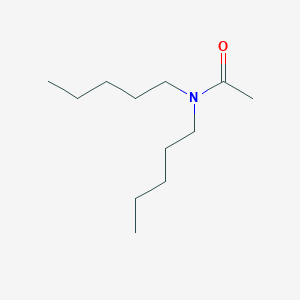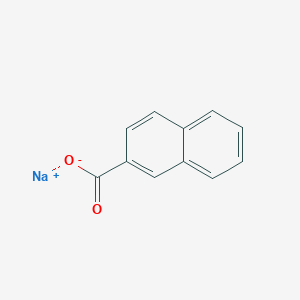![molecular formula C7H15ClN2 B096173 8-メチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩 CAS No. 17783-50-5](/img/structure/B96173.png)
8-メチル-3,8-ジアザビシクロ[3.2.1]オクタン二塩酸塩
概要
説明
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound with the molecular formula C7H16Cl2N2. It is a derivative of diazabicyclooctane, characterized by the presence of a methyl group at the 8th position and two hydrochloride groups. This compound is known for its unique structural properties and is used in various chemical and biological applications.
科学的研究の応用
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst or ligand in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other complex molecules.
作用機序
Target of Action
The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the nitrogen atoms in the bicyclic structure.
Reduction: Reduction reactions may target the imine groups, converting them to amine groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium azide or alkyl halides.
Major Products:
Oxidation: Products may include N-oxides or other oxidized derivatives.
Reduction: The primary amine derivatives.
Substitution: Various substituted diazabicyclooctane derivatives depending on the nucleophile used.
類似化合物との比較
- 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
Comparison: 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unique due to the presence of the methyl group at the 8th position, which can influence its reactivity and binding properties. Compared to DABCO and DBN, this compound may exhibit different catalytic or inhibitory effects due to its distinct structural features. The dihydrochloride form also enhances its solubility and stability in aqueous solutions, making it more suitable for certain applications.
特性
CAS番号 |
17783-50-5 |
|---|---|
分子式 |
C7H15ClN2 |
分子量 |
162.66 g/mol |
IUPAC名 |
8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |
InChIキー |
RQAHQTGRZQIGEC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CNC2.Cl |
正規SMILES |
CN1C2CCC1CNC2.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


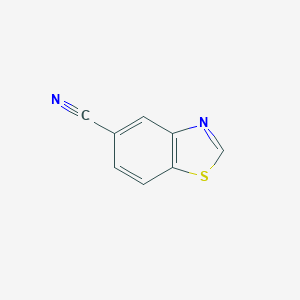
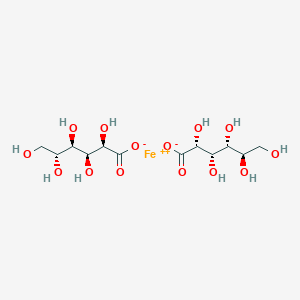
![2-[4-(2-[1,1'-Biphenyl]-4-ylvinyl)phenyl]benzoxazole](/img/structure/B96099.png)
